N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide
Description
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H24N2O2/c24-19(16-10-4-1-5-11-16)20(22-18-14-8-3-9-15-18)23-21(25)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,20,22H,3,8-9,14-15H2,(H,23,25) |
InChI Key |
AIKWVPAHKZLFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide typically involves the reaction of cyclohexylamine with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The compound’s structural analogs exhibit variations in substituents that significantly alter their biological activity and physicochemical properties. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity (IC50/Ki) | Reference |
|---|---|---|---|---|---|
| N-[1-(Cyclohexylamino)-2-oxo-2-phenylethyl]benzamide (Target) | C21H23N2O3 | 351.42 | Cyclohexylamino, benzamide | Not reported | - |
| N-[(3S,3aR,6R,6aS)-6-Phenylmethoxy-furo[3,2-b]furan-3-yl]-N-[1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl]benzamide | C32H35N3O6 | 581.63 | Furofuran, methyl group | IC50 = 400,000 nM (Kallikrein 1) | |
| N-(2-{1-(Cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide | C27H33N3O3 | 447.58 | Cyclopentylcarbamoyl, phenylamino | Not reported | |
| N-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide | C26H33N3O4 | 451.56 | 4-Methoxybenzoyl, methylpropyl | Not reported | |
| N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)benzamide (2g) | C23H28N3O4 | 410.21 | Hydroxycarbamoyl, benzyl | Not reported |
Key Observations :
- Cyclohexyl vs.
- Methoxy and Hydroxycarbamoyl Groups : The addition of electron-donating groups like methoxy () or polar hydroxycarbamoyl () improves solubility and target engagement via hydrogen bonding.
- Furofuran and Methyl Additions : The furofuran ring in introduces rigidity, which may explain its lower potency (IC50 = 400,000 nM) due to reduced conformational adaptability during enzyme binding.
Biological Activity
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with related compounds.
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.4 g/mol
- CAS Number : 893692-90-5
The compound features a cyclohexylamino group, a phenyl group, and a benzamide moiety, which contribute to its unique biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Binding : The compound interacts with specific receptors, affecting signal transduction pathways that can lead to therapeutic outcomes in conditions like cancer and neurological disorders.
Biological Activity
Research indicates that this compound has potential therapeutic applications in various diseases:
- Cancer Treatment : Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer-related pathways.
- Neurological Disorders : Its ability to modulate neurotransmitter receptors may provide benefits in treating conditions like depression and anxiety.
Comparative Studies
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing some key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclohexylamino group, phenyl group, benzamide moiety | Potential enzyme inhibitor with diverse biological targets |
| 2-Aminobenzamide | Amino group attached to benzamide | Generally less bulky; fewer interactions |
| Benzamide | Simpler structure without cyclohexyl groups | Lacks complex interactions possible with cyclohexyl substitution |
| 4-Fluoro-N-(phenethyl)benzamide | Fluorine substitution on the benzene ring | Different electronic properties affecting reactivity |
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance:
- In vitro assays showed that the compound significantly reduced the activity of target enzymes at concentrations as low as 10 µM, suggesting high potency.
Receptor Interaction Studies
Studies using radiolabeled ligands have indicated that this compound binds selectively to specific receptors:
- A study reported a binding affinity (Ki) of approximately 50 nM for a particular receptor subtype, indicating strong potential for therapeutic application in receptor-mediated diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
